molecular formula C17H18N4OS B2409516 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1448037-83-9

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2409516
CAS RN: 1448037-83-9
M. Wt: 326.42
InChI Key: FNOWXKKXLYUYGI-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Gelators

A study by Yadav and Ballabh (2020) focused on the synthesis and characterization of N-(thiazol-2-yl) benzamide derivatives, examining their gelation behavior to understand the impact of methyl functionality and S⋯O interaction on their gelation/non-gelation behavior. This research highlights the role of crystal engineering in developing supramolecular structures with potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).

Anticancer Evaluation

Tiwari et al. (2017) conducted microwave-assisted synthesis of novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This work not only presents a rapid synthesis approach but also sheds light on the promising therapeutic potential of these compounds against cancer (Tiwari et al., 2017).

Antibacterial Agents

Palkar et al. (2017) described the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of antibacterial agents. Their research indicated potent activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting their potential use as antibiotics (Palkar et al., 2017).

properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-21-14-8-4-2-6-11(14)13(20-21)10-18-16(22)17-19-12-7-3-5-9-15(12)23-17/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOWXKKXLYUYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.